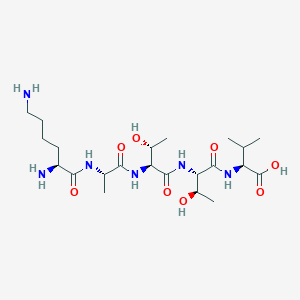

L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine

Descripción

L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine is a peptide composed of five amino acids: lysine, alanine, threonine, threonine, and valine

Propiedades

Número CAS |

817624-07-0 |

|---|---|

Fórmula molecular |

C22H42N6O8 |

Peso molecular |

518.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C22H42N6O8/c1-10(2)15(22(35)36)26-20(33)17(13(5)30)28-21(34)16(12(4)29)27-18(31)11(3)25-19(32)14(24)8-6-7-9-23/h10-17,29-30H,6-9,23-24H2,1-5H3,(H,25,32)(H,26,33)(H,27,31)(H,28,34)(H,35,36)/t11-,12+,13+,14-,15-,16-,17-/m0/s1 |

Clave InChI |

DVLGROXVNXPOJJ-NGLPHOLESA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O |

SMILES canónico |

CC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the threonine residues, leading to the formation of hydroxy derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different protected amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can yield hydroxythreonine derivatives, while reduction of disulfide bonds results in free thiol groups.

Aplicaciones Científicas De Investigación

L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine has several applications in scientific research:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

Medicine: Peptides like L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the pharmaceutical industry, this peptide can be used in the development of peptide-based drugs and as a component in diagnostic assays.

Mecanismo De Acción

The mechanism of action of L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological responses. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis and death.

Comparación Con Compuestos Similares

Similar Compounds

L-Methionyl-L-threonyl-L-glutamine: Another peptide with different amino acid composition and properties.

Semaglutide: A peptide used for the treatment of type 2 diabetes, with a different sequence and mechanism of action.

Uniqueness

L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties

Actividad Biológica

L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine is a peptide composed of five amino acids: lysine, alanine, and threonine. The specific sequence and structure of this peptide can significantly influence its biological activity and interactions within biological systems. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Peptides play crucial roles in various biological processes, including signaling pathways, metabolic regulation, and immune responses. The sequence of amino acids in a peptide can determine its function, stability, and interaction with other biomolecules. L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine has been studied for several potential biological activities:

- Antiviral Activity : Similar peptides have shown promise in inhibiting viral infections. For example, peptides that interact with HIV protease or inhibit viral entry have been extensively researched .

- Cellular Signaling : Peptides can act as signaling molecules that modulate cellular responses. The specific amino acid composition may influence these signaling pathways.

- Metabolic Regulation : Certain peptides are involved in metabolic processes and can affect energy homeostasis.

The mechanisms through which L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine exerts its biological effects are not fully understood but may include:

- Binding Affinity : The peptide may bind to specific receptors or enzymes, modulating their activity. For instance, lysyl-tRNA synthetase (LysRS) has been shown to inhibit HIV-1 protease activity by altering the assembly complex during viral replication .

- Structural Stability : The presence of threonine residues may contribute to the structural stability of the peptide, enhancing its resistance to proteolytic degradation.

- Cellular Uptake : Peptides often utilize specific transport mechanisms to enter cells, where they can exert their effects.

Research Findings

A comprehensive review of the literature reveals various studies investigating the biological activity of related peptides. Key findings include:

Comparative Analysis

To illustrate the characteristics of L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine in relation to other peptides, the following table summarizes several similar compounds:

| Compound Name | Amino Acid Sequence | Biological Activity |

|---|---|---|

| L-Alanylleucine | L-Alanine - L-Leucine | Antimicrobial properties |

| L-Tyrosylglycylglycyl | Various sequences | Endogenous opioid activity |

| L-Valyl-Glycyl-Valine | L-Valine - L-Glycine | Higher sorption capacity |

Case Studies

While specific case studies on L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine are scarce, related research provides insights into its potential applications:

- Antiviral Peptides : A study demonstrated that certain synthetic peptides could effectively inhibit HIV-1 at early stages of infection by interfering with viral entry mechanisms . This suggests that similar peptides may also possess antiviral properties.

- Therapeutic Applications : The ability of peptides to modulate immune responses has led to investigations into their use as therapeutic agents in autoimmune diseases and infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.